![molecular formula C12H21NO2 B2520654 Methyl-1-Azaspiro[5.5]undecan-3-carboxylat CAS No. 2375274-64-7](/img/structure/B2520654.png)
Methyl-1-Azaspiro[5.5]undecan-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-azaspiro[5.5]undecane-3-carboxylate is a compound that is part of the azaspiro[5.5]undecane family, which is characterized by a spirocyclic structure containing a nitrogen atom within the ring system. This structural motif is of interest due to its presence in various biologically active compounds and potential use in medicinal chemistry.
Synthesis Analysis
The synthesis of related spirocyclic compounds has been reported in the literature. For instance, substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates were obtained through a highly regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate . Additionally, a stereoselective synthesis of a related compound, (6S*, 7S*, 8S*)-7-butyl-8-hydroxy-1-azaspiro[5.5]-undecan-2-one, was achieved from a Diels-Alder cycloadduct, which is a key intermediate for the synthesis of (±)-perhydrohistrionicotoxin . These methods highlight the synthetic versatility of azaspirocyclic compounds and their potential derivatization into various analogs.
Molecular Structure Analysis
The molecular structure of azaspirocyclic compounds has been studied using various spectroscopic techniques. For example, the crystal structure, as well as 1H and 13C NMR spectroscopic analyses, of 1-chloro-2-(2,6-diisopropylphenyl)-4,4-dimethyl-2-azaspiro[5.5]undecane-3,5-dione, a related compound, was reported . The crystal structure provided insights into the geometries around the carbene carbon atoms, which are crucial for understanding the reactivity of these molecules.
Chemical Reactions Analysis
The reactivity of azaspirocyclic compounds can be complex. In the case of 1-chloro-2-(2,6-diisopropylphenyl)-4,4-dimethyl-2-azaspiro[5.5]undecane-3,5-dione, attempts to deprotonate the molecule to afford a corresponding carbene were unsuccessful, despite the use of several bases . This highlights the steric hindrance around the carbene carbon atom, which was further elucidated through modified percent buried volume (%Vbur) calculations, indicating significant blocking of the deprotonating base's approach .
Physical and Chemical Properties Analysis
The physical and chemical properties of azaspirocyclic compounds are influenced by their molecular structure. The steric hindrance observed in the aforementioned compound suggests that the physical properties such as solubility and melting point, as well as chemical properties like reactivity and stability, can be significantly affected by the substitution pattern on the azaspiro[5.5]undecane framework. The detailed analysis of these properties is essential for the development of new compounds with desired biological activities.
Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften und Identifizierung
“Methyl-1-Azaspiro[5.5]undecan-3-carboxylat” ist eine chemische Verbindung mit der CAS-Nummer: 2375274-64-7 . Sie hat ein Molekulargewicht von 211.3 . Der IUPAC-Name für diese Verbindung ist “this compound” und ihr InChI-Schlüssel lautet YUDFKQNMWGCORO-UHFFFAOYSA-N .
Synthese und Stereochemie
Diese Verbindung wurde bei der Synthese und strukturellen Untersuchung von Spiro[5.5]undecan-Derivaten mit S- und O-haltigen Heterocyclen verwendet . Diese Derivate weisen ähnliche [Bis(1,3-oxathian)spirane] oder verschiedene (1,3-Dioxan-1,3-dithian-spirane) Heterocyclen in den Spiraneinheiten auf .
Forschung in GABA AR-Liganden
Die Verbindung wurde auf ihr Potenzial als GABA AR-Ligand untersucht . Eine Vereinfachung der Struktur des m-Methylphenyl-Analogs 1e zeigte eine Bindungsaffinität im hohen Nanomolarbereich (Ki = 180 nM) und zeigte eine Selektivität für extrasynaptische α4βδ-Subtypen gegenüber α1- und α2-haltigen Subtypen .
Potenzial zur Immunmodulation
Interessanterweise wurde gezeigt, dass die Verbindung die Hemmung der T-Zell-Proliferation wirksam aufhebt . Dies bietet eine Plattform für die Erforschung des immunmodulatorischen Potenzials dieser Art von Verbindungen .
Herbizide Anwendungen
Es gibt auch eine Patentanmeldung, die die Verwendung ähnlicher Cyclohexandionderivate als Herbizide diskutiert . Obwohl “this compound” nicht explizit erwähnt wird, deutet es auf potenzielle Anwendungen im Bereich der Landwirtschaft hin .
Eigenschaften
IUPAC Name |
methyl 1-azaspiro[5.5]undecane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-15-11(14)10-5-8-12(13-9-10)6-3-2-4-7-12/h10,13H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDFKQNMWGCORO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(CCCCC2)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(methoxycarbonyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2520573.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2520575.png)

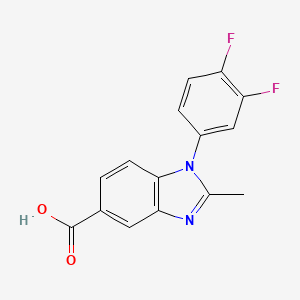

![2-(2,4-dichlorophenoxy)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2520581.png)
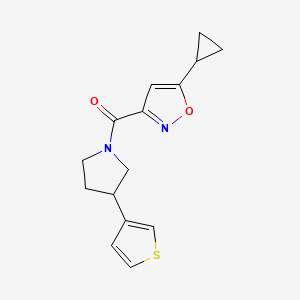
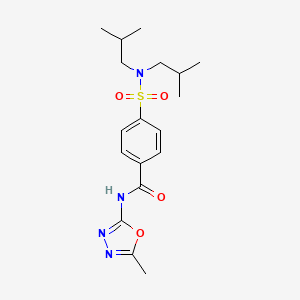
![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2520587.png)
![Tert-Butyl (((Meso-1R,5S,6S)-3-Benzyl-3-Azabicyclo[3.1.0]Hexan-6-Yl)Methyl)Carbamate](/img/structure/B2520588.png)

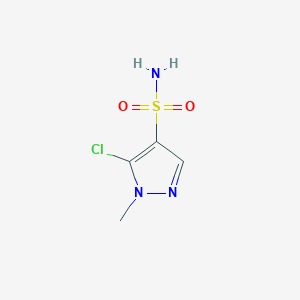
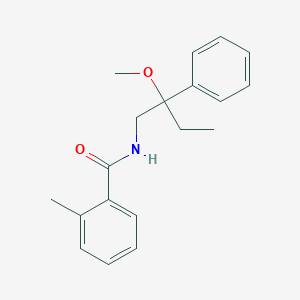
![morpholino[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone](/img/structure/B2520594.png)